2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
CAS No.: 1021258-41-2
Cat. No.: VC11951917
Molecular Formula: C23H18F2N4O2S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021258-41-2 |
|---|---|
| Molecular Formula | C23H18F2N4O2S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H18F2N4O2S/c24-14-6-9-17(25)18(10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30) |
| Standard InChI Key | HGFCKCIQRKQCGC-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F |
| Canonical SMILES | C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 452.5 g/mol. Its IUPAC name, 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide, reflects its intricate architecture. Key structural features include:
-
A pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7.
-
A cyclopropyl substituent at position 3 of the heterocyclic ring.
-
A sulfanyl-acetamide linkage connecting the pyrrolopyrimidine system to a 2,5-difluorophenyl group.
The presence of fluorine atoms enhances metabolic stability and bioavailability, while the cyclopropyl group may influence conformational rigidity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1021258-41-2 | |
| Molecular Formula | ||
| Molecular Weight | 452.5 g/mol | |
| SMILES | C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step assembly involving:
-
Pyrrolopyrimidine Core Formation: Cyclocondensation of appropriately substituted pyrimidine precursors with cyclopropylamine derivatives.
-
Sulfanyl-Acetamide Linkage: Thiolation at position 2 of the pyrrolopyrimidine followed by coupling with 2,5-difluorophenyl acetamide via a nucleophilic acyl substitution.
-
Purification: Chromatographic techniques to isolate the final product, given the compound’s moderate polarity.
Challenges include regioselective functionalization of the pyrrolopyrimidine system and managing the reactivity of the cyclopropyl group under reaction conditions.
Comparative Analysis with Related Compounds
The orphan drug list highlights pyrrolopyrimidine-based therapies in development for hematologic malignancies . For example, the CLL/SLL treatment candidate (2-chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone shares this compound’s core but differs in substituents, underscoring the scaffold’s versatility .
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via kinase profiling assays and crystallography.
-
ADMET Profiling: Assess bioavailability, CNS penetration, and hERG inhibition risks.
-
Analog Optimization: Explore substitutions at the cyclopropyl and fluorophenyl positions to enhance potency and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume